(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl diacetate is a complex organic compound that belongs to the class of nucleoside analogs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl diacetate typically involves multiple steps, including the protection of hydroxyl groups, formation of the glycosidic bond, and acetylation. Common reagents used in these reactions include acetic anhydride, pyridine, and various protecting groups such as silyl ethers.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as column chromatography and recrystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioxo group.
Reduction: Reduction reactions can target the carbonyl groups, converting them to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the acetoxymethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl diacetate is studied for its reactivity and potential as a building block for more complex molecules.
Biology
Biologically, this compound may be investigated for its interactions with enzymes and nucleic acids, providing insights into its potential as a therapeutic agent.
Medicine
In medicine, nucleoside analogs like this compound are explored for their antiviral and anticancer properties. They can inhibit viral replication or interfere with cancer cell proliferation.
Industry
Industrially, such compounds can be used in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl diacetate involves its incorporation into nucleic acids, leading to the inhibition of DNA or RNA synthesis. This can result in the termination of viral replication or the induction of apoptosis in cancer cells. The molecular targets include viral polymerases and cellular enzymes involved in nucleic acid metabolism.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R,4R,5R)-2-(Hydroxymethyl)-5-(4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl diacetate
- (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl diacetate
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the acetoxymethyl group and the thioxo group, which may confer unique reactivity and biological activity compared to other nucleoside analogs.
Properties
Molecular Formula |
C15H18N2O8S |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C15H18N2O8S/c1-7(18)22-6-10-12(23-8(2)19)13(24-9(3)20)14(25-10)17-5-4-11(21)16-15(17)26/h4-5,10,12-14H,6H2,1-3H3,(H,16,21,26)/t10-,12-,13-,14-/m1/s1 |
InChI Key |
YKDNCFTUUKOENT-FMKGYKFTSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=S)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=CC(=O)NC2=S)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.